Antide

Description

Properties

IUPAC Name |

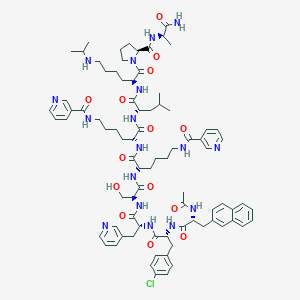

N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYFGTULTGLGHU-NBERXCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H108ClN17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201033848 | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-meth ylethyl)-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1591.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112568-12-4 | |

| Record name | Iturelix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112568124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-meth ylethyl)-L-lysyl-L-prolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201033848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ITURELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94055UOQ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and history of Antide (Iturelix)

An In-depth Technical Guide to the Discovery and History of Antide (Iturelix)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Antide, also known as Iturelix, is a third-generation synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its development in the late 1980s marked a significant advancement over previous GnRH antagonists by demonstrating high potency and a greatly improved safety profile, particularly with regard to histamine release. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical investigation of Antide, culminating in its eventual discontinuation. Quantitative data is summarized, key experimental methodologies are detailed, and logical workflows are visualized to offer a complete history for drug development professionals.

Discovery and Historical Context

The development of GnRH antagonists began shortly after the characterization of GnRH in the 1970s. The therapeutic goal was to achieve rapid and reversible suppression of gonadotropins (Luteinizing Hormone [LH] and Follicle-Stimulating Hormone [FSH]) without the initial "flare-up" effect seen with GnRH agonists. However, first and second-generation antagonists were hampered by significant side effects, primarily dose-limiting anaphylactoid reactions caused by histamine release from mast cells[1].

Antide was developed as a "third-generation" antagonist to overcome this critical limitation. Synthesized as a decapeptide ([N-Ac-D-Nal(2)1,D-Phe(pCl)2,D-Pal(3)3,Ser,Lys(Nic),D-Lys(Nic),Leu,Lys(iPr),Pro,D-Ala-NH2]), its specific amino acid substitutions were designed to maintain high binding affinity to the GnRH receptor while minimizing the properties that trigger mast cell degranulation[2]. This rational design approach resulted in a compound with potent antiovulatory activity and negligible histamine-releasing properties, positioning it as a promising candidate for clinical evaluation[2].

Mechanism of Action

Antide functions as a pure, competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on pituitary gonadotrope cells[3][4].

-

Competitive Binding : Antide directly competes with endogenous GnRH for binding to the GnRH receptor[3].

-

Inhibition of Signaling Cascade : Upon binding, Antide does not activate the receptor. Instead, it prevents GnRH from initiating the downstream signaling pathway. This pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating Protein Kinase C (PKC), respectively, which are crucial steps for the synthesis and secretion of LH and FSH[4].

-

Suppression of Gonadotropins : By blocking this cascade, Antide causes a rapid, dose-dependent decrease in the secretion of LH and FSH, leading to a subsequent reduction in gonadal steroid production (e.g., testosterone and estrogen)[3][5].

Caption: Competitive antagonism of the GnRH receptor by Antide.

Preclinical Development

Preclinical studies were designed to characterize Antide's binding affinity, in vivo efficacy, duration of action, and safety profile.

Experimental Protocols

Receptor Binding Assay (In Vitro)

-

Objective: To determine the binding affinity of Antide for the rat pituitary GnRH receptor.

-

Methodology:

-

Membrane Preparation: Anterior pituitaries were collected from adult female rats and homogenized. Cell membranes were isolated by centrifugation.

-

Competitive Binding: A constant concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin) was incubated with the pituitary membranes.

-

Incubation: Increasing concentrations of unlabeled Antide were added to the mixture to compete for receptor binding sites.

-

Separation: After reaching equilibrium, the membrane-bound radioligand was separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using a gamma counter.

-

Analysis: Data were used to calculate the IC₅₀ value (the concentration of Antide required to inhibit 50% of the specific binding of the radioligand).

-

Antiovulatory Activity Assay (In Vivo)

-

Objective: To assess the efficacy of Antide in preventing ovulation in rats.

-

Methodology:

-

Animal Model: Regularly cycling adult female rats were used.

-

Dosing: Rats were administered a single subcutaneous injection of Antide at various doses on the morning of proestrus.

-

Endpoint: The following day (estrus), the fallopian tubes were examined for the presence of ova.

-

Analysis: The percentage of rats in which ovulation was blocked was determined for each dose level to calculate the ED₁₀₀ (the effective dose to block ovulation in 100% of animals).

-

Summary of Preclinical Data

| Parameter | Species/Model | Result | Reference |

| GnRH-Stimulated LH Secretion (ED₅₀) | Rat Pituitary Cells (in vitro) | ~10⁻¹⁰ M (after 48h preincubation) | [3] |

| Antiovulatory Activity (ED₁₀₀) | Rat (in vivo, s.c.) | 1.0 µ g/rat | [2] |

| Duration of Action | Rat (in vivo) | Significant LH suppression >44 hrs post-injection | [2] |

| Oral Antiovulatory Activity (ED₁₀₀) | Rat (in vivo, oral) | 1200 µ g/rat | [2] |

| Histamine Release | N/A | Negligible | [2] |

digraph "Preclinical_Development_Workflow" { graph [fontname="Arial", fontsize=12, label="Preclinical Evaluation Workflow for Antide", labelloc=t]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];A[label="Synthesis & Purification\nof Antide Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="In Vitro Characterization", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Receptor Binding Assays\n(Affinity - IC₅₀)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Cell-Based Functional Assays\n(LH/FSH Secretion - ED₅₀)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Mast Cell Histamine\nRelease Assays", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="In Vivo Animal Studies", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Efficacy Models\n(Antiovulatory Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pharmacokinetic (PK)\n& Duration of Action", fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Safety & Toxicology\nStudies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Candidate for\nClinical Development", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; A -> B; B -> {C, D, E} [penwidth=1.0]; {C, D, E} -> F [label="Favorable Profile"]; F -> {G, H, I} [penwidth=1.0]; {G, H, I} -> J [label="Good Efficacy & Safety"];

}

Caption: The logical workflow of Antide's preclinical evaluation.

Clinical Development

Antide (Iturelix) entered clinical trials for indications where hormonal suppression is beneficial, such as female infertility (specifically for controlled ovarian hyperstimulation in IVF protocols), endometriosis, and prostate cancer[4][6]. Development was ultimately discontinued in 2004 during Phase II trials for female infertility[4][6].

Experimental Protocols (Representative)

Phase I: Safety and Pharmacokinetics in Healthy Volunteers

-

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending doses of Antide.

-

Design: A randomized, single-blind, placebo-controlled, dose-escalation study.

-

Methodology:

-

Subjects: Healthy male or postmenopausal female volunteers.

-

Administration: Subjects would receive a single subcutaneous injection of Antide at a specific dose level or a matching placebo.

-

PK Sampling: Blood samples would be collected at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose) to determine plasma concentrations of Antide.

-

PD Sampling: Blood samples would also be analyzed for LH, FSH, and testosterone/estradiol to measure the extent and duration of hormonal suppression.

-

Safety Monitoring: Included continuous monitoring of vital signs, ECGs, local injection site reactions, and adverse event reporting.

-

Phase II: Efficacy in Controlled Ovarian Hyperstimulation (IVF)

-

Objective: To determine the efficacy of Antide in preventing a premature LH surge in patients undergoing ovarian stimulation for IVF.

-

Design: A multicenter, randomized, active-comparator controlled trial.

-

Methodology:

-

Patient Population: Women undergoing IVF treatment.

-

Ovarian Stimulation: Patients would begin daily injections of a gonadotropin (e.g., recombinant FSH) to stimulate follicular growth[7].

-

Antagonist Administration: Once the lead follicle reached a predetermined size (e.g., ≥14 mm), patients would be randomized to receive daily subcutaneous injections of Antide (e.g., 0.25 mg) to prevent a premature LH surge[8][9].

-

Monitoring: Follicular development would be monitored via transvaginal ultrasound and serum estradiol levels.

-

Triggering Ovulation: When follicles reached maturity, a final injection of human chorionic gonadotropin (hCG) would be administered to trigger oocyte maturation. Antide would be discontinued at this point.

-

Primary Endpoint: The incidence of a premature LH surge (defined as LH > 10 IU/L before hCG administration).

-

Secondary Endpoints: Number of oocytes retrieved, fertilization rates, and clinical pregnancy rates.

-

Summary of Clinical Findings and Status

While specific quantitative data from Antide's clinical trials are not widely published, its development trajectory was similar to other GnRH antagonists like Ganirelix and Cetrorelix. These compounds effectively suppress LH and prevent premature ovulation in IVF cycles[10]. Antide was reported to be in Phase II trials for female infertility before its development was discontinued by Ortho-McNeil in November 2004[4][6]. The precise reasons for discontinuation are not publicly detailed but can often be related to strategic business decisions, emerging competition, or subtle findings in efficacy or safety when compared to other available or upcoming treatments.

Caption: The clinical development pathway of Antide (Iturelix).

Conclusion

Antide (Iturelix) was a rationally designed, third-generation GnRH antagonist that successfully addressed the primary safety concern of histamine release that plagued its predecessors. Preclinical data confirmed its high potency and favorable safety profile. Although it progressed into Phase II clinical trials for female infertility, its development was ultimately halted. The history of Antide serves as a valuable case study in the iterative process of drug design, demonstrating the successful optimization of a peptide therapeutic to improve its safety profile and highlighting the complex factors that influence the progression of a drug candidate through clinical development.

References

- 1. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antide and related antagonists of luteinizing hormone release with long action and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antide (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iturelix - AdisInsight [adisinsight.springer.com]

- 7. fertilityiq.com [fertilityiq.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. IVF Medication and Protocols [dallasfertility.com]

- 10. carecard.com [carecard.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Antide

Antide is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). It is a "third generation" GnRH antagonist designed to have high antiovulatory activity and prolonged action with minimal histamine release. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and biological effects, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

Antide is a chemically modified peptide with a specific amino acid sequence that confers its potent antagonistic activity. Its structure is designed for enhanced stability and receptor binding affinity compared to the native GnRH.

Amino Acid Sequence: Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Lys(Nic)-D-Lys(Nic)-Leu-Lys(iPr)-Pro-D-Ala-NH2[1][2]

Table 1: Molecular and Physicochemical Properties of Antide

| Property | Value | Reference |

| Molecular Formula | C82H108ClN17O14 | [1][3][4] |

| Molecular Weight | 1591.3 g/mol | [3][4] |

| CAS Number | 112568-12-4 | [3][5] |

| Appearance | Sterile Filtered White lyophilized (freeze-dried) powder | [1] |

| Purity | >98.0% (as determined by RP-HPLC) | [1] |

| Solubility | Recommended to reconstitute in sterile water at 0.1-0.5 mg/ml. Also soluble in DMSO and Ethanol. | [1][6] |

| Storage | Lyophilized Antide should be stored desiccated below -18°C. It is stable for 3 weeks at room temperature. | [1] |

Mechanism of Action: GnRH Receptor Antagonism

Antide functions as a direct competitive antagonist of the gonadotropin-releasing hormone receptor (GnRH-R) located on the pituitary gonadotrope cells.[7] By binding to these receptors, Antide blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8]

This antagonistic action is specific to GnRH-stimulated gonadotropin secretion, as Antide has no effect on K+-stimulated LH secretion.[7] Studies have shown that Antide does not possess any agonistic activity.[7] The inhibition of LH and FSH secretion leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen.

Signaling Pathway

The binding of Antide to the GnRH receptor competitively inhibits the Gq/11 protein-coupled signaling cascade that is normally initiated by GnRH. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are essential for gonadotropin synthesis and release, are inhibited.

Biological Activity and Efficacy

Antide has demonstrated potent and prolonged biological activity both in vitro and in vivo.

In Vitro Studies

In vitro studies using dispersed rat pituitary cells have shown that Antide effectively inhibits GnRH-stimulated LH and FSH secretion in a dose- and time-dependent manner.[7] It has no effect on basal gonadotropin secretion.[7]

Table 2: In Vitro Efficacy of Antide

| Parameter | Value | Conditions | Reference |

| ED50 (GnRH-stimulated LH secretion) | 10⁻⁷ M | Simultaneous incubation with GnRH | [7] |

| ED50 (GnRH-stimulated LH secretion) | 10⁻¹⁰ M | 48-hour preincubation before GnRH exposure | [7] |

| Maximal Effect | 10⁻⁶ M | Simultaneous incubation with GnRH | [7] |

| Maximal Effect | 10⁻⁸ M | After 48-hour preincubation | [7] |

These studies also confirmed that the inhibition is reversible, with full recovery of GnRH responsiveness occurring within 4 hours after the removal of Antide.[7]

In Vivo Studies

In vivo studies in various animal models, including rats and cynomolgus monkeys, have confirmed the potent and long-lasting effects of Antide. A single high-dose injection in primates can lead to a prolonged and reversible inhibition of pituitary gonadotropin secretion for several weeks.[7]

Table 3: In Vivo Effects of Antide in Animal Models

| Animal Model | Dosage | Effects | Reference |

| Adult Male Rats | 1, 3, 6, 10, and 15 mg/kg (subcutaneous) | Dose-dependent inhibition of serum LH and testosterone. Reduction in weights of testes, prostates, and seminal vesicles. Long-lasting castration-like effects at higher doses. | [3] |

| Cynomolgus Monkeys | 15 mg/kg | Prolonged inhibitory effect on pituitary-testicular function for 2-3 weeks. | [3] |

| Group-living Rhesus Monkeys | Not specified | Suppression of pituitary-testicular function and sexual behavior. | [9] |

Experimental Protocols

In Vitro Pituitary Cell Culture and Hormone Assays

Objective: To determine the effect of Antide on basal and GnRH-stimulated gonadotropin secretion.

Methodology:

-

Cell Preparation: Anterior pituitary glands are collected from adult female rats and dispersed into single cells using enzymatic digestion.

-

Cell Culture: The dispersed cells are plated in culture wells (e.g., 5 x 10⁵ cells/well) and maintained in a suitable culture medium for 48 hours to allow for attachment.[7]

-

Treatment: The cells are washed and then incubated with increasing concentrations of Antide (e.g., 10⁻¹² to 10⁻⁶ M) for various durations (e.g., up to 48 hours).[7]

-

Stimulation: Following the pre-incubation with Antide, cells are exposed to a fixed concentration of GnRH (e.g., 1 x 10⁻⁸ M) for a defined period (e.g., 4 hours).[7]

-

Sample Collection: The culture media is collected to measure secreted gonadotropins. The cells are lysed to determine intracellular hormone content.

-

Hormone Measurement: LH and FSH levels in the media and cell lysates are quantified using radioimmunoassay (RIA).[7]

Radioligand Binding Assay

Objective: To determine the binding affinity of Antide to the GnRH receptor.

Methodology:

-

Receptor Preparation: A crude membrane fraction containing GnRH receptors is prepared from rat pituitary homogenates.

-

Radioligand: A radioiodinated analog of Antide (e.g., ¹²⁵I-labeled [D-Tyr⁰]Antide) or a known GnRH agonist/antagonist is used.[10]

-

Binding Reaction: The pituitary membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled Antide.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification: The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis: The data is analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of Antide, which are measures of its binding affinity. The affinity constant (Ka) can also be determined.[10]

Conclusion

Antide is a well-characterized, potent, and long-acting GnRH antagonist. Its direct competitive mechanism of action at the pituitary GnRH receptor effectively and reversibly suppresses gonadotropin secretion. The detailed understanding of its molecular structure and properties, as outlined in this guide, provides a solid foundation for its application in research and potential therapeutic development.

References

- 1. Antide Antigen Protein | Antide Acetate Hormone | ProSpec [prospecbio.com]

- 2. Antide and related antagonists of luteinizing hormone release with long action and oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. abmole.com [abmole.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Antide (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Probing the Interaction: A Technical Guide to Antide Receptor Binding Affinity Studies

For Immediate Release

This whitepaper provides a comprehensive technical overview of receptor binding affinity studies for Antide, a potent Gonadotropin-Releasing Hormone (GnRH) antagonist. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantitative analysis of Antide's binding characteristics, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Antide and its Mechanism of Action

Antide is a third-generation GnRH antagonist that exerts its therapeutic effect by competitively inhibiting the GnRH receptor in the anterior pituitary gland.[1] This blockade prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroidogenesis.[1][2] Understanding the binding affinity of Antide to its receptor is paramount for elucidating its potency, duration of action, and overall pharmacological profile. Lineweaver-Burke analysis of Antide's inhibition of GnRH-stimulated LH secretion has confirmed that it is a direct competitive antagonist at the pituitary GnRH receptor.[2]

Quantitative Analysis of Antide Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. For competitive antagonists like Antide, this is often quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters generally signifies a higher binding affinity.[3]

Studies have been conducted to determine the binding kinetics of Antide, often utilizing a radioiodinated analog such as ¹²⁵I-labeled [D-Tyr⁰] Antide. These investigations have revealed a high affinity constant (Ka) for the GnRH receptor, in the range of 10¹⁰ M⁻¹.[4]

| Parameter | Value | Cell/Tissue Type | Notes |

| Affinity Constant (Ka) | ~10¹⁰ M⁻¹ | Rat pituitary homogenates | Determined using ¹²⁵I-labeled [D-Tyr⁰] Antide.[4] |

| ED₅₀ (Gonadotropin Inhibition) | 10⁻⁷ M | Rat pituitary cells | For inhibition of GnRH-stimulated gonadotropin secretion with simultaneous incubation.[2] |

| ED₅₀ (Gonadotropin Inhibition) | 10⁻¹⁰ M | Rat pituitary cells | For inhibition of GnRH-stimulated gonadotropin secretion after 48-hour preincubation.[2] |

Note on Affinity Parameters:

-

Kd (Dissociation Constant): Represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. It is the reciprocal of the association constant (Ka). A lower Kd indicates a higher affinity.[3]

-

Ki (Inhibition Constant): The dissociation constant of the inhibitor-enzyme/receptor complex. For a competitive inhibitor, it reflects the affinity of the inhibitor for the receptor.[5]

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to inhibit a biological process or response by 50%. This value is dependent on the experimental conditions, including the concentration of the competing ligand.[3]

-

ED50 (Half-maximal Effective Dose): The dose of a drug that produces 50% of its maximum response or effect. In the context of Antide, it refers to the concentration required to inhibit GnRH-stimulated gonadotropin secretion by 50%.[2]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a cornerstone for characterizing receptor-ligand interactions. The following protocol is a generalized yet detailed methodology for a competitive binding assay to determine the affinity of Antide for the GnRH receptor, based on common practices for GnRH antagonists.[6]

Materials and Reagents

-

Radioligand: ¹²⁵I-labeled GnRH agonist (e.g., [D-Trp⁶, (N-Et)Pro⁹, Des, Gly¹⁰]GnRH) or a radioiodinated Antide analog (e.g., ¹²⁵I-labeled [D-Tyr⁰] Antide).

-

Unlabeled Ligand: Antide (for competition).

-

Receptor Source: Crude membrane preparations from rat anterior pituitaries or a suitable cell line endogenously expressing or transfected with the GnRH receptor (e.g., LβT2 cells).[4]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1 mM EDTA, and a protease inhibitor cocktail.[6]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[6]

-

Multi-well plates (e.g., 96-well).

-

Filtration apparatus.

-

Scintillation counter.

Experimental Procedure

-

Membrane Preparation:

-

Homogenize anterior pituitary tissue or cultured cells in ice-cold lysis buffer.[6]

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[6]

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[6]

-

Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of unlabeled Antide (the competitor).

-

The membrane preparation to initiate the binding reaction.

-

-

For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of an unlabeled GnRH agonist or antagonist.

-

For determining total binding, another set of wells should contain only the radioligand and the membrane preparation.

-

-

Incubation:

-

Incubate the plates at a specified temperature (e.g., 4°C or 23°C) for a sufficient duration to reach equilibrium.[4] The exact time should be determined in preliminary kinetic experiments.

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the specific binding at each concentration of Antide by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of Antide.

-

Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Landscape

GnRH Receptor Signaling Pathway

Upon binding of GnRH, the GnRH receptor (GnRHR), a G-protein coupled receptor, primarily activates the Gαq/11 subunit.[7] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).[7] This ultimately leads to the activation of downstream kinases, such as the mitogen-activated protein kinases (MAPKs), which regulate the transcription of gonadotropin genes.[8][9]

Caption: GnRH receptor signaling and competitive inhibition by Antide.

Radioligand Binding Assay Workflow

The experimental workflow for a competitive radioligand binding assay involves a series of sequential steps, from the preparation of the receptor source to the final data analysis, to determine the binding affinity of a test compound.

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of Competitive Antagonism

Antide functions as a competitive antagonist, meaning it reversibly binds to the same site on the GnRH receptor as the endogenous ligand, GnRH. This prevents GnRH from binding and activating the receptor, thereby blocking the biological response.

Caption: Competitive antagonism of the GnRH receptor by Antide.

Conclusion

The high binding affinity of Antide for the GnRH receptor, as demonstrated through rigorous radioligand binding studies, is the foundation of its potent antagonist activity. The experimental protocols and data analysis methods outlined in this guide provide a framework for the continued investigation and characterization of Antide and other GnRH receptor modulators. A thorough understanding of these binding kinetics is essential for the optimization of dosing regimens and the development of future generations of GnRH-targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

In Vitro Characterization of Antide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro bioactivity of Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist. Antide is a third-generation GnRH antagonist that has demonstrated prolonged and reversible inhibition of pituitary gonadotropin secretion.[1] Understanding its in vitro characteristics is crucial for its application in research and clinical development. This document details its mechanism of action, receptor binding kinetics, and inhibitory effects on gonadotropin secretion, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Mechanism of Action: Competitive Antagonism

Antide functions as a pure, competitive antagonist at the pituitary GnRH receptor.[1] It directly competes with native GnRH for binding to its receptor on pituitary gonadotropes.[1] This binding does not trigger the downstream signaling cascade initiated by GnRH, thus blocking the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] In vitro studies have confirmed that Antide exhibits no agonistic activity and its inhibitory effects are specific to GnRH-stimulated secretion, as it does not affect processes like K+-stimulated LH secretion.[1] Furthermore, the action of Antide is reversible, with full recovery of the pituitary cells' responsiveness to GnRH observed within hours of its removal.[1]

The diagram below illustrates the normal GnRH signaling cascade and the point of inhibition by Antide.

Caption: GnRH signaling pathway demonstrating competitive inhibition by Antide.

Quantitative Bioactivity Data

The following tables summarize the key quantitative parameters defining Antide's bioactivity from in vitro assays.

This table presents the affinity constant (Ka) for a radioiodinated Antide analog to rat pituitary GnRH receptors, indicating a high-affinity binding interaction.

| Ligand | Receptor Source | Affinity Constant (Ka) | Citation |

| ¹²⁵I-labeled [D-Tyr⁰] Antide | Rat Pituitary Homogenates | 10¹⁰ M⁻¹ range | [3] |

This table details the effective concentration (ED50, equivalent to IC50 in this inhibitory context) of Antide required to block GnRH-stimulated LH and FSH secretion from dispersed rat pituitary cells. The data shows that pre-incubation with Antide significantly increases its potency.

| Condition | Antide Concentration (Max Effect) | ED₅₀ / IC₅₀ | Citation |

| Simultaneous Incubation with GnRH | 10⁻⁶ M | 10⁻⁷ M | [1] |

| 48-hour Pre-incubation before GnRH | 10⁻⁸ M | 10⁻¹⁰ M | [1] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

This protocol is designed to determine the binding characteristics of Antide to GnRH receptors. It is based on methodologies described in studies of Antide's binding kinetics.[3]

Objective: To measure the affinity (Ka) and dissociation rate of Antide at the GnRH receptor.

Materials:

-

Crude rat pituitary homogenates (as receptor source)

-

¹²⁵I-labeled [D-Tyr⁰] Antide (radioligand)

-

Unlabeled Antide (competitor)

-

Binding buffer

-

Filtration apparatus

-

Gamma counter

Methodology:

-

Preparation: Prepare crude pituitary homogenates from adult female rats.

-

Incubation: Incubate the pituitary homogenates with a fixed concentration of ¹²⁵I-labeled [D-Tyr⁰] Antide and increasing concentrations of unlabeled Antide.

-

Equilibrium: Allow the reaction to reach equilibrium at 4°C.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis:

-

Competition Curve: Plot the percentage of specific binding against the concentration of unlabeled Antide to determine the IC50.

-

Affinity Constant (Ka): Calculate the Ka from the competition data using appropriate pharmacological models (e.g., Cheng-Prusoff equation).

-

Dissociation: To measure the dissociation rate, pre-bind the radioligand to the receptors, then initiate dissociation by adding an excess of unlabeled GnRH analog or by simple dilution at 23°C or 37°C.[3] Collect samples at various time points to measure the remaining bound radioactivity.

-

Caption: Workflow for a competitive GnRH receptor binding assay.

This protocol details an in vitro bioassay to measure the inhibitory effect of Antide on GnRH-stimulated gonadotropin secretion, based on methods published by Gordon et al.[1][4]

Objective: To determine the dose- and time-dependent inhibition of GnRH-stimulated LH and FSH secretion by Antide.

Materials:

-

Anterior pituitaries from adult female rats

-

Cell dispersion enzymes (e.g., trypsin)

-

Cell culture medium

-

Antide standards

-

GnRH solution (1 x 10⁻⁸ M)

-

Reagents for LH/FSH radioimmunoassay (RIA)

Methodology:

-

Cell Preparation: Prepare dispersed anterior pituitary cells from adult female rats.

-

Plating: Plate the cells at a density of 5 x 10⁵ cells/well and culture for 48 hours to allow for attachment.[1]

-

Pre-incubation (Optional): For time-dependency studies, wash the cells and pre-incubate with increasing concentrations of Antide (e.g., 10⁻¹² M to 10⁻⁶ M) for various durations (e.g., 6 to 48 hours).[1]

-

Stimulation: Wash the cells twice to remove the pre-incubation medium. Add fresh medium containing a fixed concentration of GnRH (1 x 10⁻⁸ M) along with the desired concentration of Antide.[1]

-

Incubation: Incubate the cells for 4 hours.[1]

-

Sample Collection:

-

Media: Collect the culture media to measure secreted LH and FSH.

-

Cell Lysates: Lyse the cells to measure intracellular LH and FSH content.[1]

-

-

Quantification: Assay the media and cell lysates for LH and FSH concentrations using a specific radioimmunoassay (RIA).

-

Data Analysis: Plot the percentage of inhibition of GnRH-stimulated LH/FSH secretion against the concentration of Antide to determine the ED50 (IC50).

Caption: Workflow for the in vitro bioassay of Antide's inhibitory action.

References

- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 4. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of antide in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Role of Antide in Reproductive Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Antide, a potent gonadotropin-releasing hormone (GnRH) antagonist, represents a significant tool in the clinical management of various reproductive conditions. This technical guide provides a comprehensive overview of Antide's mechanism of action, pharmacokinetics, and its application in reproductive endocrinology, with a focus on its use in assisted reproductive technologies (ART).

Core Mechanism of Action

Antide exerts its effects by competitively blocking the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), the key gonadotropins that regulate gonadal function.[1] Unlike GnRH agonists which initially cause a surge in gonadotropin release before downregulating the receptors, Antide and other GnRH antagonists produce an immediate and reversible suppression of gonadotropin secretion.[1][2] This direct competitive antagonism makes Antide a "pure antagonist" with no initial agonistic effects.[3]

The binding of Antide to the GnRH receptor is a high-affinity interaction, comparable to that of GnRH agonists.[4] Lineweaver-Burke analysis has confirmed that Antide acts as a direct competitor of GnRH at the pituitary GnRH receptor.[3] The inhibition of GnRH-stimulated LH and FSH secretion by Antide is dose- and time-dependent.[3]

Signaling Pathways

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily signals through the Gαq/11 protein.[5][6] This initiates a cascade of intracellular events, including the activation of phospholipase Cβ (PLCβ), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately leading to the synthesis and release of LH and FSH.[5][8][9]

Antide, by blocking the GnRH receptor, prevents the initiation of this signaling cascade.

GnRH Receptor Signaling Pathway and Inhibition by Antide

Caption: GnRH receptor signaling cascade and its competitive inhibition by Antide.

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ka) | 10¹⁰ M⁻¹ range | Rat pituitary homogenates | [4] |

| In Vitro Efficacy (ED50) | 10⁻⁷ M (simultaneous incubation) | Rat pituitary cells | [3] |

| In Vitro Efficacy (ED50) | 10⁻¹⁰ M (after 48-h preincubation) | Rat pituitary cells | [3] |

| Maximal Inhibitory Concentration | 10⁻⁶ M | Rat pituitary cells | [3] |

Experimental Protocols

In Vitro Inhibition of GnRH-Stimulated Gonadotropin Secretion

This experiment is crucial for determining the efficacy and mechanism of action of Antide.

Experimental Workflow for In Vitro Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory effect of Antide.

Receptor Binding Assay

This protocol is used to determine the binding characteristics of Antide to the GnRH receptor.

-

Preparation of Pituitary Homogenates: Crude pituitary homogenates are prepared from rats to serve as the source of GnRH receptors.[4]

-

Radiolabeling: A radioiodinated analog of Antide (e.g., ¹²⁵I-labeled [D-Tyr⁰] Antide) is used as the tracer.[4]

-

Incubation: The pituitary homogenates are incubated with the radiolabeled Antide analog in the presence or absence of varying concentrations of unlabeled Antide or other GnRH analogs.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: Binding affinity (Ka) and maximum binding capacity (Bmax) are determined by Scatchard analysis. Dissociation kinetics are also assessed.[4]

Clinical Applications in Reproductive Endocrinology

Antide and other GnRH antagonists are primarily used in ART protocols, specifically in controlled ovarian hyperstimulation (COH), to prevent a premature LH surge.[10] This allows for the controlled maturation of multiple follicles and the timely administration of human chorionic gonadotropin (hCG) to trigger ovulation. The immediate onset of action of GnRH antagonists offers advantages over the longer protocols required for GnRH agonists.[2][10]

Logical Relationship in Controlled Ovarian Hyperstimulation

Caption: Role of Antide in a controlled ovarian hyperstimulation protocol.

References

- 1. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 2. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Early-Stage Research on Antide for Hormone-Dependent Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antide, a synthetic decapeptide, is a potent gonadotropin-releasing hormone (GnRH) antagonist. By competitively blocking GnRH receptors in the pituitary gland, Antide rapidly and reversibly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a significant reduction in the production of gonadal hormones, such as testosterone and estrogen, which are key drivers in the progression of many hormone-dependent cancers, including prostate, breast, and ovarian cancers. This technical guide provides an in-depth overview of the early-stage research on Antide, focusing on its mechanism of action, preclinical and clinical findings, and relevant experimental protocols. Due to the limited availability of cancer-specific data for Antide, this guide incorporates illustrative data from other well-studied GnRH antagonists to provide a comprehensive understanding of the therapeutic potential of this class of compounds.

Introduction to Antide and its Mechanism of Action

Antide is a third-generation GnRH antagonist with the amino acid sequence Ac-D-Nal(2)1, D-pCl-Phe2, D-Trp3, Ser4, Tyr5, D-Cit6, Leu7, Arg8, Pro9, D-Ala10-NH2. Unlike GnRH agonists which cause an initial surge in LH and FSH levels, Antide and other GnRH antagonists induce a rapid and profound suppression of these hormones without an initial flare.[1] This immediate effect is advantageous in the context of cancer therapy, as it avoids the potential for tumor stimulation that can be associated with GnRH agonists.

The primary mechanism of action of Antide involves competitive antagonism of GnRH receptors on pituitary gonadotrophs. This blockade prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent decrease in circulating gonadal steroids deprives hormone-receptor-positive cancer cells of the essential signals for their growth and proliferation.[1]

Signaling Pathway of GnRH Antagonism

The following diagram illustrates the mechanism of action of Antide at the pituitary level.

Caption: Mechanism of Antide in suppressing hormone production.

Preclinical Research

In Vitro Studies

In vitro studies are crucial for determining the direct effects of a compound on cancer cells and for elucidating its mechanism of action at the cellular level.

Experimental Protocol: Cell Viability Assay

-

Cell Culture: Hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with varying concentrations of Antide (or another GnRH antagonist) for 24, 48, and 72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (half-maximal inhibitory concentration) is calculated.

Illustrative In Vitro Data (using a representative GnRH antagonist)

| Cell Line | Cancer Type | GnRH Antagonist | Incubation Time (h) | IC50 (µM) |

| LNCaP | Prostate Cancer | Cetrorelix | 72 | 15.2 |

| MCF-7 | Breast Cancer | Cetrorelix | 72 | 21.8 |

| PC-3 | Prostate Cancer | Cetrorelix | 72 | >100 |

Note: Data is illustrative and based on studies with Cetrorelix, as specific in vitro cancer cell line data for Antide is limited in publicly available literature.

In Vivo Studies

Animal models are essential for evaluating the systemic effects of a drug, including its efficacy in reducing tumor growth and its impact on hormone levels.

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Hormone-dependent cancer cells (e.g., LNCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group receives daily or weekly subcutaneous injections of Antide at various doses.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Hormone Level Analysis: Blood samples are collected at specified time points to measure serum levels of LH, FSH, and testosterone (or estradiol in female models) using ELISA or radioimmunoassay.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis.

Illustrative In Vivo Efficacy Data (using a representative GnRH antagonist)

| Animal Model | Tumor Type | GnRH Antagonist | Dosing Regimen | Tumor Growth Inhibition (%) |

| Nude Mice | LNCaP Xenograft | Degarelix | 2 mg/kg, s.c., daily | 75 |

| Rat | Dunning R3327 | Azaline B | 100 µ g/day , s.c. | 60 |

Note: Data is illustrative and based on studies with other GnRH antagonists due to the lack of specific in vivo cancer efficacy data for Antide.

Clinical Research

Clinical trials are necessary to determine the safety and efficacy of a new drug in humans. While no large-scale clinical trials have been published for Antide specifically for cancer treatment, a dose-finding study in the context of in vitro fertilization (IVF) provides valuable data on its hormonal effects in humans.[2]

Experimental Workflow: Clinical Trial for Hormone Suppression

Caption: A generalized workflow for a clinical trial of Antide.

Clinical Data: Hormonal Suppression with Antide

A dose-finding study of Antide (also known as Iturelix) was conducted in 144 patients undergoing IVF/ICSI.[2] The study aimed to determine the minimal effective dose to prevent premature LH surges. The results demonstrated a dose-dependent effect on hormone levels.

| Antide Daily Dose | Mean Serum Antide (ng/mL) | Mean Serum LH (IU/L) | Mean Serum Estradiol (pmol/L) |

| 0.25 mg | 0.8 ± 0.3 | 3.5 ± 1.2 | 3500 ± 1200 |

| 0.5 mg | 1.5 ± 0.5 | 2.8 ± 0.9 | 3200 ± 1100 |

| 1.0 mg | 2.9 ± 1.1 | 2.1 ± 0.7 | 2800 ± 950 |

| 2.0 mg | 5.5 ± 2.0 | 1.5 ± 0.5 | 2500 ± 800 |

Data adapted from Huirne et al., 2004.[2]

This study established that a daily dose of 0.5 mg of Antide was the minimal effective dose for preventing LH surges in this patient population.[2] These findings are crucial for designing future clinical trials of Antide in hormone-dependent cancers, as they provide a basis for dose selection to achieve therapeutic levels of hormone suppression.

Synthesis and Formulation

Antide is a synthetic peptide that can be produced using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Logical Relationship: Solid-Phase Peptide Synthesis of Antide

Caption: Solid-phase synthesis of the Antide peptide.

For clinical use, Antide is typically formulated as a sterile, lyophilized powder for reconstitution with a suitable solvent for subcutaneous injection. The formulation may include excipients to enhance stability and solubility.

Conclusion and Future Directions

Antide is a potent GnRH antagonist that effectively suppresses gonadotropin and gonadal steroid levels. While direct clinical evidence for its efficacy in hormone-dependent cancers is currently limited, its mechanism of action and the data from related GnRH antagonists strongly support its potential as a therapeutic agent in this setting. The rapid and reversible suppression of sex hormones without an initial flare-up makes it an attractive candidate for the treatment of prostate, breast, and other hormone-sensitive malignancies.

Future research should focus on:

-

Preclinical studies to evaluate the efficacy of Antide in various hormone-dependent cancer models.

-

Phase I and II clinical trials to determine the safety, pharmacokinetics, and optimal dosing of Antide in patients with prostate, breast, and other relevant cancers.

-

Combination therapies exploring the synergistic effects of Antide with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies.

The continued investigation of Antide and other GnRH antagonists holds significant promise for advancing the treatment of hormone-dependent cancers.

References

- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: antide and hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Pathways Modulated by Antide Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antide, also known as Nal-Lys, is a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It functions as a competitive inhibitor of the GnRH receptor (GnRHR), thereby modulating the downstream signaling pathways that regulate the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This technical guide provides a comprehensive overview of the cellular mechanisms affected by Antide treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Mechanism of Action

Antide exerts its effects by competitively and reversibly binding to GnRH receptors on pituitary gonadotrope cells.[1][3] This binding action blocks the endogenous GnRH from activating its receptor, leading to a rapid and dose-dependent inhibition of LH and FSH secretion.[1][3] Unlike GnRH agonists, which initially cause a surge in gonadotropin release before downregulating the receptors, Antide produces an immediate suppression of these hormones without an initial flare-up effect.[4] Lineweaver-Burke analysis has confirmed that Antide acts as a direct competitor of GnRH at the pituitary GnRH receptor.[1]

Modulated Cellular Pathways

The primary cellular pathways modulated by Antide treatment are those directly downstream of the GnRH receptor. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 protein, and to a lesser extent, the Gαs protein.

1. Inhibition of the Phospholipase C (PLC) Pathway:

Upon activation by GnRH, the GnRH receptor stimulates the Gαq/11 G-protein, which in turn activates phospholipase Cβ (PLCβ).[5] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

-

IP3 Signaling: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

DAG Signaling: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

By blocking the GnRH receptor, Antide prevents the activation of this entire cascade, resulting in the suppression of downstream events such as gonadotropin synthesis and secretion.

2. Modulation of the Cyclic AMP (cAMP) Pathway:

There is evidence to suggest that the GnRH receptor can also couple to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[5][7] The cAMP pathway is known to play a crucial role in the expression of genes encoding for the LHβ and α subunits of gonadotropins.[5] Treatment with Antide has been shown to inhibit GnRH-stimulated increases in cAMP production, indicating that this is another important pathway modulated by this antagonist.[5]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of Antide in inhibiting GnRH-stimulated gonadotropin secretion.

| Parameter | Value | Conditions | Reference |

| ED50 (Simultaneous Incubation) | 10⁻⁷ M | Inhibition of GnRH-stimulated LH/FSH secretion in dispersed rat anterior pituitary cells when Antide and GnRH are incubated simultaneously for 4 hours. | [1] |

| ED50 (48-hour Preincubation) | 10⁻¹⁰ M | Inhibition of GnRH-stimulated LH/FSH secretion when pituitary cells are preincubated with Antide for 48 hours before GnRH exposure. | [1] |

| Maximal Effect | 10⁻⁶ M - 10⁻⁸ M | The concentration at which Antide achieves maximal inhibition of GnRH-stimulated gonadotropin secretion, depending on preincubation time. | [1] |

| Hormone | Suppression Level (% of baseline) | Dose of Antide | Time to Return to Baseline | Reference |

| Serum LH | 50% - 70% | 25 & 50 µg/kg | Within 24 hours | [2] |

| Serum T | 50% - 70% | 25 & 50 µg/kg | Within 24 hours | [2] |

| Serum FSH | 70% - 80% | 25 & 50 µg/kg | Within 24 hours | [2] |

Experimental Protocols

1. In Vitro Inhibition of Gonadotropin Secretion:

-

Cell Culture: Dispersed anterior pituitary cells from adult female rats are plated at a density of 5 x 10⁵ cells/well and cultured for 48 hours.[1]

-

Treatment: The cultured cells are washed and then exposed to increasing concentrations of Antide (ranging from 10⁻¹² M to 10⁻⁶ M) for various durations (up to 48 hours).[1]

-

Stimulation: Following the preincubation with Antide, the media is removed, cells are washed twice, and then incubated with GnRH (1 x 10⁻⁸ M) in the presence of Antide for 4 hours.[1]

-

Assay: Media and cell lysates are collected and assayed for LH and FSH concentrations using radioimmunoassay (RIA).[1]

2. In Vivo Suppression of Gonadotropins in Healthy Men:

-

Subjects: Healthy male volunteers aged 21-36 years.[2]

-

Treatment: Subjects receive a single subcutaneous injection of Antide at doses of 0, 10, 25, and 50 µg/kg body weight.[2]

-

Blood Sampling: Blood samples are collected before the injection and at frequent intervals after the injection.[2]

-

Hormone Analysis: Serum levels of LH, FSH, and testosterone (T) are measured to determine the extent and duration of suppression.[2]

Visualizations

Caption: Competitive antagonism of Antide at the GnRH receptor.

Caption: Inhibition of the GnRH-Gq/11-PLC signaling pathway by Antide.

Caption: Workflow for in vitro and in vivo studies of Antide.

References

- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single-dose administration of the gonadotropin-releasing hormone antagonist, Nal-Lys (antide) to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 4. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Antide on the Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antide, a potent third-generation gonadotropin-releasing hormone (GnRH) antagonist, exerts significant and prolonged suppressive effects on the pituitary-gonadal axis. By competitively blocking GnRH receptors on pituitary gonadotropes, Antide effectively inhibits the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a rapid and reversible suppression of gonadal steroidogenesis, including testosterone and estradiol production. This technical guide provides a comprehensive overview of the mechanism of action, hormonal effects, and relevant experimental methodologies associated with Antide. Quantitative data from key in vitro and in vivo studies are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Antide's pharmacological profile.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a critical neuroendocrine system that governs reproductive function.[1] The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to secrete the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These hormones, in turn, act on the gonads to regulate gametogenesis and the production of sex steroids, such as testosterone and estrogen.[2]

GnRH antagonists, such as Antide (also known as Nal-Lys GnRH antagonist or Iturelix), are synthetic peptides that act as competitive inhibitors of GnRH at its receptor in the pituitary gland.[3][4] This action leads to an immediate and dose-dependent suppression of gonadotropin release, without the initial stimulatory "flare-up" effect observed with GnRH agonists.[5][6] This characteristic makes Antide and other GnRH antagonists valuable tools in various clinical applications, including assisted reproduction technologies, and the management of hormone-dependent pathologies.

Mechanism of Action

Antide functions as a pure, competitive antagonist at the GnRH receptor on pituitary gonadotrophs.[3] In vitro studies have demonstrated that Antide directly competes with GnRH for binding to its receptor, thereby preventing the initiation of the intracellular signaling cascade that leads to gonadotropin synthesis and release.[3] This antagonistic action is not associated with any intrinsic agonistic activity.[3] Furthermore, the inhibitory effects of Antide at the cellular level are readily reversible upon its removal, indicating that it does not cause any lasting toxic effects on pituitary cells.[3]

Quantitative Effects on Hormone Levels

Antide administration leads to a dose-dependent and reversible suppression of gonadotropins and gonadal steroids. The following tables summarize the quantitative hormonal changes observed in key preclinical and clinical studies.

Table 1: Summary of Antide Effects on Pituitary-Gonadal Hormones

| Species | Study Type | Key Findings on Hormone Levels | Reference |

| Rat | In Vitro | Dose-dependent inhibition of GnRH-stimulated LH and FSH secretion. ED50 of ~10-7 M for simultaneous incubation and ~10-10 M after 48h pre-incubation. No effect on basal gonadotropin secretion. | [3] |

| Human (Male) | In Vivo | Single doses of 25 and 50 µg/kg suppressed serum LH and Testosterone to 50-70% of baseline, and FSH to 70-80% of baseline. Hormone levels returned to baseline within 24 hours. | [4] |

| Monkey (Ovariectomized Female) | In Vivo | A single 3.0 mg/kg injection led to a prolonged suppression of LH to the limits of detectability. | [7] |

| Human (Female, IVF) | In Vivo | Daily doses of 0.5 mg/ml were effective in preventing premature LH surges. Serum levels of Antide were dose-related to LH and E2 levels. | [8] |

| Monkey (Male) | In Vivo | A single 15 mg/kg injection suppressed LH and testosterone levels. | [9] |

Table 2: Hormonal Suppression in Healthy Male Volunteers Following a Single Dose of Antide

| Dose of Antide (µg/kg) | Maximum Suppression of LH (% of baseline) | Maximum Suppression of FSH (% of baseline) | Maximum Suppression of Testosterone (% of baseline) | Duration of Suppression |

| 10 | Not significant | Not significant | Not significant | < 24 hours |

| 25 | 50-70% | 70-80% | 50-70% | ~24 hours |

| 50 | 50-70% | 70-80% | 50-70% | ~24 hours |

Data summarized from a placebo-controlled clinical study in seven normal male volunteers.[4]

Table 3: Dose-Finding Study of Daily Antide for Prevention of Premature LH Surges in IVF/ICSI Patients

| Daily Antide Dose | Incidence of Premature LH Surge* |

| 2 mg/2 ml | 0% |

| 1 mg/ml | 0% |

| 0.5 mg/ml | 3.2% |

| 0.5 mg/0.5 ml | 6.7% |

| 0.25 mg/ml | 13.3% |

*Defined as LH > 12.4 IU/l and progesterone > 2 ng/ml. The minimal effective dose was considered to be 0.5 mg/ml.[8]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of Antide.

In Vitro GnRH Antagonism Assay

This protocol was used to determine the direct antagonistic properties of Antide on pituitary cells.

-

Cell Culture: Dispersed anterior pituitary cells from adult female rats were plated at a density of 5 x 105 cells/well and cultured for 48 hours.

-

Treatment: Cells were exposed to increasing concentrations of Antide (10-12 to 10-6 M) for up to 48 hours.

-

Stimulation: Following pre-incubation with Antide, cells were washed and then incubated with GnRH (1 x 10-8 M) in the presence of Antide for 4 hours.

-

Hormone Measurement: Media and cell lysates were collected and assayed for LH and FSH concentrations using radioimmunoassay (RIA).

-

Analysis: The dose-dependent inhibition of GnRH-stimulated gonadotropin secretion by Antide was evaluated.[3]

In Vivo Study in Healthy Male Volunteers

This protocol was designed to assess the potency and duration of action of single doses of Antide in humans.

-

Subjects: Seven healthy male volunteers aged 21-36 years.

-

Study Design: A placebo-controlled study where each subject received single subcutaneous injections of Antide at doses of 0, 10, 25, and 50 µg/kg body weight.

-

Blood Sampling: Blood samples were collected at frequent intervals before and after the injection.

-

Hormone Measurement: Serum concentrations of LH, FSH, and testosterone were determined.

-

Outcome Measures: The primary outcomes were the extent and duration of suppression of gonadotropin and testosterone levels. Local effects at the injection site were also monitored.[4]

In Vivo Study in Ovariectomized Monkeys

This study aimed to characterize the pharmacokinetics and pharmacodynamics of a single high dose of Antide.

-

Subjects: Long-term ovariectomized cynomolgus monkeys (Macaca fascicularis).

-

Treatment: A single injection of Antide (3.0 mg/kg) was administered either subcutaneously or intravenously.

-

Blood Sampling: Peripheral blood samples were collected at various time points, up to 36 days post-injection.

-

Hormone and Drug Level Measurement: An in vitro pituitary cell bioassay was developed to measure the concentration of biologically active Antide in serum. Serum LH levels were also measured.

-

Pharmacokinetic Analysis: The circulating half-life of Antide was determined.[7]

Extrapituitary Effects

Beyond its primary action at the pituitary, some evidence suggests that Antide may have direct effects on the gonads. In a study using prepubertal eCG-treated rats, Antide was shown to inhibit apoptosis in preovulatory follicles.[10] This effect was associated with an increase in the number of preovulatory follicles and was mediated through the inhibition of BAX translocation to the mitochondria.[10] These findings suggest a potential intraovarian modulatory role for GnRH, which can be influenced by GnRH antagonists like Antide.

Pharmacokinetics and Duration of Action

A notable characteristic of Antide is its prolonged duration of action, particularly after high doses. In primates, a single injection can suppress gonadotropin secretion for several weeks.[3][7] Pharmacokinetic studies in monkeys revealed a two-phase elimination, with a second phase half-life of approximately 14.5 days.[7] This extended presence in circulation contributes to its long-lasting biological activity.

Conclusion

Antide is a potent and pure GnRH antagonist that effectively and reversibly suppresses the pituitary-gonadal axis. Its mechanism of action is centered on the competitive blockade of pituitary GnRH receptors, leading to a rapid reduction in LH and FSH secretion and, consequently, a decline in gonadal steroid production. The dose-dependent nature of its effects has been characterized in both in vitro and in vivo models, including humans. The long duration of action following a single high dose, coupled with its lack of agonistic activity, underscores its potential for various clinical and research applications where temporary and controlled suppression of the reproductive axis is desired. Further research into its extrapituitary effects may reveal additional mechanisms and therapeutic opportunities.

References

- 1. mdpi.com [mdpi.com]

- 2. Gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-dose administration of the gonadotropin-releasing hormone antagonist, Nal-Lys (antide) to healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a GnRH antagonist on GnRH agonist-implanted anestrous bitches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of antide in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antide (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gonadotropin-releasing hormone antagonist antide inhibits apoptosis of preovulatory follicle cells in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Role of GnRH Antagonists in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core basic research applications of Gonadotropin-Releasing Hormone (GnRH) antagonists. These powerful molecules have become indispensable tools in dissecting the complexities of the hypothalamic-pituitary-gonadal (HPG) axis and have paved the way for novel therapeutic strategies in reproductive medicine and oncology. This document provides a comprehensive overview of their mechanism of action, detailed experimental protocols, and quantitative data to facilitate their effective use in a research setting.

Mechanism of Action and Signaling Pathways

GnRH antagonists exert their effects through competitive binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells.[1][2] Unlike GnRH agonists which initially stimulate and then desensitize the receptor, antagonists produce an immediate and dose-dependent suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) secretion.[2][3] This rapid action avoids the initial "flare-up" effect of agonists, making them valuable for research applications requiring swift and predictable hormonal suppression.[1]

The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation by GnRH, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are crucial for gonadotropin synthesis and release.[4] GnRH antagonists, by blocking the binding of GnRH, prevent the initiation of this signaling cascade.